molecular formula C19H17NO4 B3938649 N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide

N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide

Cat. No.: B3938649
M. Wt: 323.3 g/mol
InChI Key: QMQYTXPREKVOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a chromene core with a carboxamide group and a dimethylphenyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the chromene derivative is reacted with an amine (such as 3,4-dimethylaniline) and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the chromene core or the phenyl substituent.

Scientific Research Applications

N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new chromene-based compounds with potential biological activities.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: Due to its structural similarity to other bioactive chromenes, it may be investigated for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide can be compared with other chromene derivatives, such as:

  • N-(2,3-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
  • N-(3,5-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
  • N-(3,4-dimethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide

These compounds share a similar chromene core but differ in the substituents on the phenyl ring. The presence and position of these substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties. This compound is unique due to the specific arrangement of the dimethyl and methoxy groups, which may confer distinct biological activities and chemical behaviors compared to its analogs.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-7-8-14(9-12(11)2)20-18(21)15-10-13-5-4-6-16(23-3)17(13)24-19(15)22/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQYTXPREKVOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Reactant of Route 6
N-(3,4-dimethylphenyl)-8-methoxy-2-oxochromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.